molecular formula C18H28N2O3S B11124318 1-(ethylsulfonyl)-N-[2-methyl-6-(propan-2-yl)phenyl]piperidine-4-carboxamide

1-(ethylsulfonyl)-N-[2-methyl-6-(propan-2-yl)phenyl]piperidine-4-carboxamide

Cat. No.: B11124318
M. Wt: 352.5 g/mol
InChI Key: JLKOGIYVVMJFEG-UHFFFAOYSA-N
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Description

1-(ethylsulfonyl)-N-[2-methyl-6-(propan-2-yl)phenyl]piperidine-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethylsulfonyl group, a piperidine ring, and a carboxamide group.

Preparation Methods

The synthesis of 1-(ethylsulfonyl)-N-[2-methyl-6-(propan-2-yl)phenyl]piperidine-4-carboxamide typically involves multiple steps. The synthetic route often starts with the preparation of the piperidine ring, followed by the introduction of the ethylsulfonyl group and the carboxamide group. The reaction conditions may vary, but common reagents include sulfonyl chlorides, amines, and carboxylic acids. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

1-(ethylsulfonyl)-N-[2-methyl-6-(propan-2-yl)phenyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce certain functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug development.

    Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific enzymes or receptors.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(ethylsulfonyl)-N-[2-methyl-6-(propan-2-yl)phenyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The ethylsulfonyl group and the piperidine ring play crucial roles in binding to these targets, which may include enzymes or receptors. The compound’s effects are mediated through pathways that involve these molecular interactions, leading to changes in cellular processes.

Comparison with Similar Compounds

1-(ethylsulfonyl)-N-[2-methyl-6-(propan-2-yl)phenyl]piperidine-4-carboxamide can be compared with other similar compounds, such as:

    1-(6-methylpyridin-3-yl)-2-4-(methylsulfonyl)phenyl ethanone: This compound shares the sulfonyl group but has a different core structure.

    2-hydroxy-4-(2-hydroxyethoxy)-2-methylpropiophenone: Another compound with a sulfonyl group, but with different functional groups and applications.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications.

Properties

Molecular Formula

C18H28N2O3S

Molecular Weight

352.5 g/mol

IUPAC Name

1-ethylsulfonyl-N-(2-methyl-6-propan-2-ylphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C18H28N2O3S/c1-5-24(22,23)20-11-9-15(10-12-20)18(21)19-17-14(4)7-6-8-16(17)13(2)3/h6-8,13,15H,5,9-12H2,1-4H3,(H,19,21)

InChI Key

JLKOGIYVVMJFEG-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)C(=O)NC2=C(C=CC=C2C(C)C)C

Origin of Product

United States

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